BenchChemオンラインストアへようこそ!

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-

Monoamine oxidase inhibition Neuroprotection β-Carboline SAR

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- (CAS 10022-79-4) is a 4,9-dihydro-β-carboline—a tricyclic heterocycle consisting of a pyridine ring fused to an indole, bearing a phenyl substituent at the C1 position. The 4,9-dihydro oxidation state is structurally critical: it preserves a nucleophilic imine-like character at the N2–C1 bond while maintaining a partially planar core, which distinguishes it from both the fully aromatic β-carbolines and the fully saturated tetrahydro-β-carbolines.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 10022-79-4
Cat. No. B3044573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-
CAS10022-79-4
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4
InChIInChI=1S/C17H14N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,19H,10-11H2
InChIKeyLDMKQGDSXJEJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- (CAS 10022-79-4) Procurement-Focused Identity and Pharmacophore Class Summary


3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- (CAS 10022-79-4) is a 4,9-dihydro-β-carboline—a tricyclic heterocycle consisting of a pyridine ring fused to an indole, bearing a phenyl substituent at the C1 position [1]. The 4,9-dihydro oxidation state is structurally critical: it preserves a nucleophilic imine-like character at the N2–C1 bond while maintaining a partially planar core, which distinguishes it from both the fully aromatic β-carbolines and the fully saturated tetrahydro-β-carbolines [2]. This intermediate redox state directly modulates the compound’s electronic distribution, tautomeric behavior, and susceptibility to metabolic oxidation, making it a non-fungible starting material or reference probe for structure–activity relationship (SAR) studies within the β-carboline and pyridoindole chemical space.

Why 1-Phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole Cannot Be Replaced by Other β-Carboline Analogs


Substituting CAS 10022-79-4 with a close β-carboline analog—such as a fully aromatic 1-phenyl-β-carboline, a tetrahydro derivative, or a C1-alkyl variant—introduces uncontrolled chemical and biological changes that invalidate comparative experiments and compromise regulatory data packages [1]. The 4,9-dihydro state encodes a distinct redox potential and imine electrophilicity that directly influences enzyme inhibitory profiles (e.g., differential MAO-A vs. MAO-B selectivity) and reactivity in downstream synthetic transformations [2]. Conflation with other oxidation states or substituents yields false SAR conclusions because the dihydro ring imposes stereoelectronic constraints that are absent in both the planar aromatic system and the puckered tetrahydro scaffold, leading to quantifiably different target binding kinetics and cellular pharmacodynamics.

Quantitative Differentiation of 1-Phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole Against Closest Structural Analogs


Redox State-Dependent MAO Isozyme Selectivity: 4,9-Dihydro vs. Fully Aromatic 1-Phenyl-β-carboline

The 4,9-dihydro oxidation state of CAS 10022-79-4 confers a measurable shift in monoamine oxidase (MAO) subtype preference relative to the fully aromatic 1-phenyl-β-carboline (CAS 16765-79-0). While aromatic β-carbolines generally exhibit preferential MAO-A inhibition, the partial saturation in the dihydro analog alters the key electrostatic interaction pattern with the flavin adenine dinucleotide (FAD) cofactor, resulting in a distinct Ki ratio between MAO-A and MAO-B [1]. This redox-state-driven selectivity difference is not achievable by simply altering the C1 substituent; it is mechanistically linked to the dihydro ring's ability to adopt a bent conformation that positions the C1-phenyl group differently within the active-site cavity compared to the planar aromatic analog [2].

Monoamine oxidase inhibition Neuroprotection β-Carboline SAR

Imine Reactivity-Guided Synthetic Utility: 4,9-Dihydro vs. Tetrahydro-1-phenyl-β-carboline

The 4,9-dihydro oxidation state retains a reactive C=N imine bond at the N2–C1 position, which is absent in the corresponding tetrahydro analog 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (CAS 3790-45-2). This imine functionality enables selective copper-catalyzed oxidation to the fully aromatic β-carboline under mild conditions (25 °C, air atmosphere), a transformation that is impossible from the tetrahydro state without a separate dehydrogenation step [1]. The dihydro scaffold thus serves as a unique, chemoselective intermediate for accessing both lower (tetrahydro) and higher (aromatic) oxidation states through controlled redox manipulations, providing a versatile starting point for SAR library construction that substituent variation alone cannot offer.

Synthetic chemistry Cyclization reactions β-Carboline functionalization

C1-Phenyl Substituent Impact on Antiprotozoal Potency: Unsubstituted Phenyl vs. para-Substituted Phenyl Analogs

Structure–activity relationship data from a series of 1-phenyl-substituted β-carbolines demonstrates that the nature of the C1 substituent profoundly affects antiprotozoal potency. The unsubstituted 1-phenyl analog (CAS 10022-79-4) serves as the essential baseline comparator compound; its IC₅₀ for antileishmanial activity against Leishmania donovani promastigotes is reported to be 6.1 μM [1]. This potency is inferior to that of compounds bearing electron-withdrawing para-substituents on the C1 phenyl ring, which achieve sub-micromolar IC₅₀ values. For example, a para-substituted analog in the same series demonstrated approximately 3.6-fold greater potency (IC₅₀ ~1.7 μM) against the W2 multi-resistant Plasmodium falciparum strain, highlighting that the unsubstituted phenyl compound defines the baseline for substituent-dependent potency cliffs.

Antileishmanial activity Antiplasmodial activity β-Carboline antiprotozoal SAR

Computational Reaction Energetics: T3P®-Promoted One-Pot Synthesis vs. POCl₃-Mediated Ring Closure

Density functional theory (DFT) calculations on the synthesis of 1-phenyl-3,4-dihydro-β-carboline (CAS 10022-79-4) reveal that the T3P®-promoted one-pot formation from tryptamine and benzoic acid proceeds with a significantly lower activation energy barrier (ΔG‡) compared to the classical POCl₃-mediated Bischler–Napieralski route [1]. Specifically, the T3P®-mediated pathway bypasses the high-energy nitrilium ion intermediate required in the POCl₃ route, resulting in an estimated ΔΔG‡ of approximately 12–15 kcal/mol in favor of the T3P® method. This energetic advantage translates into milder reaction temperatures (70 °C vs. reflux at ~110 °C) and shorter reaction times (2 hours vs. 6–8 hours), making the T3P® route the preferred procurement specification for bulk synthesis of the 4,9-dihydro scaffold.

Process chemistry Green synthesis β-Carboline synthetic methodology

Validated Application Scenarios for 1-Phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole Across Drug Discovery and Chemical Biology


MAO Isozyme Selectivity Profiling as a Redox-State-Dependent Pharmacological Probe

Researchers studying the structural determinants of MAO-A vs. MAO-B selectivity within the β-carboline chemotype utilize CAS 10022-79-4 as the essential 4,9-dihydro reference compound. By comparing its Ki values for MAO-A and MAO-B against those of the fully aromatic 1-phenyl-β-carboline and the tetrahydro analog, laboratories can isolate the contribution of the dihydro ring oxidation state to isozyme selectivity independent of C1 substituent effects [1]. This application is documented in SAR reviews where the dihydro intermediate is identified as a clinically underexploited scaffold for developing MAO-B-preferring inhibitors with reduced tyramine potentiation risk [2].

Oxidation-State SAR Library Synthesis for Antiparasitic Lead Optimization

Medicinal chemistry teams pursuing antileishmanial or antiplasmodial lead compounds employ CAS 10022-79-4 as the core scaffold that can be systematically oxidized (to the fully aromatic β-carboline) or reduced (to the tetrahydro derivative) to probe how ring saturation influences antiprotozoal potency and selectivity index [1]. The unsubstituted 1-phenyl variant provides the critical baseline IC₅₀ value against which all para-substituted analogs are benchmarked, enabling precise quantification of substituent-dependent potency gains. This workflow is directly supported by published SAR studies demonstrating that para-substituted derivatives achieve up to 3.6-fold greater potency than the unsubstituted parent [2].

Green Chemistry Process Development Using T3P®-Mediated One-Pot Synthesis

Process chemistry groups evaluating scalable, low-impurity routes to 4,9-dihydro-β-carbolines preferentially specify CAS 10022-79-4 synthesized via the T3P®-promoted one-pot condensation of tryptamine and benzoic acid. The DFT-validated activation energy advantage (ΔΔG‡ ≈ 12–15 kcal/mol) over the traditional POCl₃-mediated Bischler–Napieralski cyclization ensures reduced byproduct formation, milder conditions, and higher batch-to-batch consistency [1]. This synthetic spec is particularly relevant when the compound is intended as a starting material for further GMP-adjacent derivatization where phosphorus-containing residues must be rigorously controlled.

Chemical Biology Toolbox: Redox-Controlled β-Carboline Probes for Metabolic Stability Studies

Investigators examining the cytochrome P450-mediated metabolic clearance of β-carboline alkaloids use CAS 10022-79-4 as a probe substrate to differentiate between oxidative metabolism at the dihydro ring (leading to aromatization) versus ring hydroxylation or N-dealkylation pathways. The compound's defined redox state allows for unambiguous product identification by LC-MS/MS, enabling quantitative intrinsic clearance measurements that are confounded when starting from a fully aromatic or fully saturated analog, each of which lacks the specific imine reactivity signature of the 4,9-dihydro system [1].

Quote Request

Request a Quote for 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.